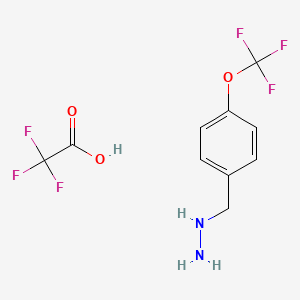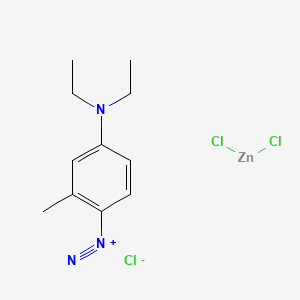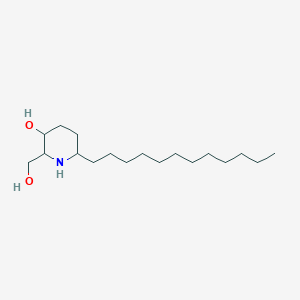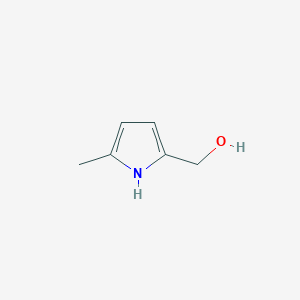
(4-(Trifluoromethoxy)benzyl)hydrazine 2,2,2-trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Trifluoromethoxy)benzyl)hydrazine 2,2,2-trifluoroacetate is an organic compound with the molecular formula C10H10F6N2O3 It is a derivative of benzylhydrazine, where the benzyl group is substituted with a trifluoromethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Trifluoromethoxy)benzyl)hydrazine 2,2,2-trifluoroacetate typically involves the reaction of (4-(Trifluoromethoxy)benzyl)hydrazine with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining an inert atmosphere and controlling the temperature to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher efficiency and cost-effectiveness, including the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
(4-(Trifluoromethoxy)benzyl)hydrazine 2,2,2-trifluoroacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted benzyl compounds. These products can be further utilized in different chemical processes and applications .
Aplicaciones Científicas De Investigación
(4-(Trifluoromethoxy)benzyl)hydrazine 2,2,2-trifluoroacetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-(Trifluoromethoxy)benzyl)hydrazine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, which can influence its biological activity and pharmacokinetics .
Comparación Con Compuestos Similares
Similar Compounds
(4-(Trifluoromethoxy)phenylhydrazine: A similar compound with a phenyl group instead of a benzyl group.
(4-(Trifluoromethoxy)benzyl)hydrazine hydrochloride: A hydrochloride salt form of the compound.
2-Fluoro-4-(trifluoromethyl)benzaldehyde: A related compound with a different functional group.
Uniqueness
(4-(Trifluoromethoxy)benzyl)hydrazine 2,2,2-trifluoroacetate is unique due to its specific trifluoromethoxy substitution, which imparts distinct chemical properties such as increased stability and lipophilicity. These properties make it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C10H10F6N2O3 |
|---|---|
Peso molecular |
320.19 g/mol |
Nombre IUPAC |
2,2,2-trifluoroacetic acid;[4-(trifluoromethoxy)phenyl]methylhydrazine |
InChI |
InChI=1S/C8H9F3N2O.C2HF3O2/c9-8(10,11)14-7-3-1-6(2-4-7)5-13-12;3-2(4,5)1(6)7/h1-4,13H,5,12H2;(H,6,7) |
Clave InChI |
MPGPSQIAJZQILT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CNN)OC(F)(F)F.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




palladium (II)](/img/structure/B12287836.png)
![tert-Butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate hydrochloride](/img/structure/B12287837.png)
![1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol](/img/structure/B12287839.png)

![2-amino-3-[5-(2-fluoroethoxy)-1H-indol-3-yl]propanoic acid](/img/structure/B12287843.png)


![2-[3-(2,5-dicarboxyphenyl)phenyl]terephthalic acid](/img/structure/B12287867.png)


![1-[(4-Chlorophenyl)methyl]cyclobutan-1-amine](/img/structure/B12287882.png)

